2-(4-Methylphenyl)piperazine
Overview
Description
2-(4-Methylphenyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The this compound variant features a methyl-substituted phenyl group attached to the piperazine ring
Mechanism of Action
Target of Action
2-(4-Methylphenyl)piperazine is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity . Piperazine derivatives have been identified as potential permeation enhancers in Caco-2 monolayers, a model of the intestinal epithelium . This suggests that the primary targets of this compound are likely to be the cells of the intestinal epithelium.
Mode of Action
It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism
Biochemical Pathways
Given its potential role as a permeation enhancer, it may influence the pathways related to the transport of substances across the intestinal epithelium .
Pharmacokinetics
As a permeation enhancer, it is expected to improve the bioavailability of co-administered drugs by enhancing their absorption across the intestinal epithelium .
Result of Action
The primary result of the action of this compound is likely to be an increase in the permeability of the intestinal epithelium, facilitating the transport of substances across this barrier . This could potentially enhance the effectiveness of orally administered drugs.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment could affect its activity as a permeation enhancer . Additionally, the presence of other substances in the gastrointestinal tract could potentially interact with this compound and alter its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the reaction of alcoholic ammonia with 1,2-dichloroethane or the action of sodium and ethylene glycol on ethylene diamine hydrochloride . These methods are scalable and provide high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.
Scientific Research Applications
2-(4-Methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including its use in drug formulations.
Industry: It is used in the production of various pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
- 1-Phenylpiperazine
- 1-(4-Hydroxyphenyl)piperazine
- 1-(3-Hydroxyphenyl)piperazine
- 1-(4-Aminophenyl)piperazine
- 1-Methyl-4-phenylpiperazine
Comparison: 2-(4-Methylphenyl)piperazine is unique due to its lower toxicity compared to other phenylpiperazine derivatives . This makes it a promising candidate for future applications in drug delivery and pharmaceutical research.
Properties
IUPAC Name |
2-(4-methylphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNXNUWTNOYQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614918 | |
Record name | 2-(4-Methylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65709-31-1 | |
Record name | 2-(4-Methylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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